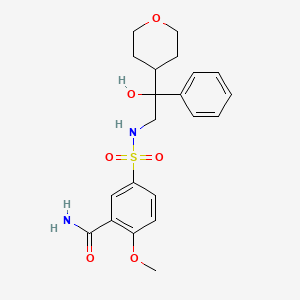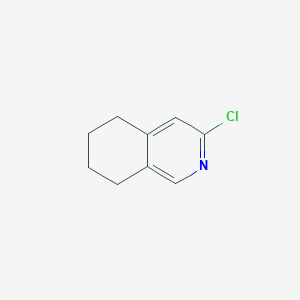
3-Chloro-5,6,7,8-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,6,7,8-tetrahydroisoquinoline (3-Cl-THIQ) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound that is found in many alkaloids, and is synthesized by the reaction of 3-chloro-2-methylbenzaldehyde and 1,2,3,4-tetrahydroisoquinoline. 3-Cl-THIQ has been studied for its potential use in drug development, as a potential therapeutic agent, and for its ability to act as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The synthesis of tetrahydroisoquinolines, including variants such as 5,6,7,8-tetrahydroisoquinoline, involves regioselective cyclocondensation and other complex chemical reactions. These processes are essential in the field of organic chemistry for creating structurally diverse compounds (Sayed et al., 2022).
Crystal Structure Analysis : The crystal structures of these compounds are determined using X-ray diffraction analysis. This analysis is crucial for understanding the molecular configuration and properties of the synthesized compounds, which can have applications in various fields of research and development (Sayed et al., 2022).
Biological Evaluation
Anticancer Activity : Some synthesized tetrahydroisoquinoline compounds have shown moderate to strong activity against certain cancer cell lines, such as pancreatic and lung carcinoma. This suggests their potential utility in developing new anticancer therapies (Sayed et al., 2022).
Antioxidant Properties : The antioxidant activity of tetrahydroisoquinolines has been examined, revealing high antioxidant activity in most tested compounds. This property is significant for pharmaceutical applications, particularly in diseases where oxidative stress plays a role (Sayed et al., 2022).
Computational Studies
Docking Simulations : Computational studies, including docking simulations, are conducted to evaluate the compatibility and potential efficacy of these compounds with target receptors, which is a critical step in drug discovery and development (Damera & Pagadala, 2023).
Green Chemistry : Research emphasizes the use of environmentally benign techniques, such as mortar and pestle grinding, for the synthesis of tetrahydroisoquinoline derivatives. This approach aligns with the principles of green chemistry, promoting sustainable and eco-friendly methods in chemical synthesis (Damera & Pagadala, 2023).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNQXZJVZVJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)
![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

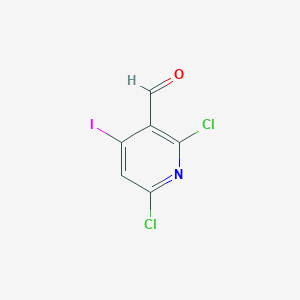
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)
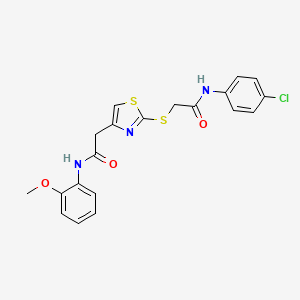
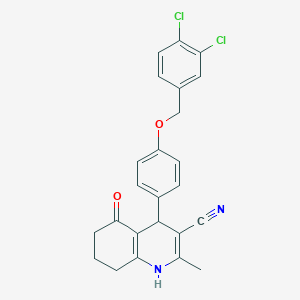
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

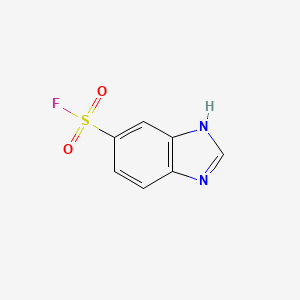
![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)
![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)
